molecular formula C14H15NO5S3 B2922347 (E)-2-(5-(1-(3-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 880641-76-9

(E)-2-(5-(1-(3-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No. B2922347
CAS RN: 880641-76-9
M. Wt: 373.46
InChI Key: YBHSNLWNTKPEGT-FMIVXFBMSA-N
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Description

The compound is a complex organic molecule. It contains a thiazolidine ring (a five-membered ring with nitrogen and sulfur atoms), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and a sulfonic acid group. These functional groups suggest that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonic acid group is acidic and can participate in acid-base reactions, while the double bond in the thiazolidine ring could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. The presence of polar functional groups like sulfonic acid suggests that this compound might be soluble in polar solvents .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Research indicates that derivatives of thioxothiazolidin, such as rhodanine-3-acetic acid-based amides and esters, show potential as antimicrobial agents against a spectrum of bacteria, mycobacteria, and fungi. Specifically, some derivatives demonstrated significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, with noted antibacterial effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) due to identified structure-activity relationships, though their effectiveness against Gram-negative and fungal pathogens was marginal (Krátký, Vinšová, & Stolaříková, 2017).

Photodynamic Therapy Applications

A newly synthesized zinc phthalocyanine derivative, with modifications including benzenesulfonamide derivative groups containing Schiff base, showcased promising spectroscopic, photophysical, and photochemical properties. These attributes make it a viable candidate for photodynamic therapy (PDT) applications in cancer treatment, owing to its good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

In the field of materials science, specifically regarding corrosion inhibition, azo derivatives like 4-((4-hydroxy-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenyl) diazinyl) benzenesulfonic acid have demonstrated efficacy in protecting mild steel in hydrochloric acid environments. These compounds operate as mixed-type inhibitors, altering both charge transfer resistance and the capacitance of the adsorbed double layer, showcasing a high corrosion inhibition efficiency (Bedair et al., 2022).

Organic Solar Cells

Derivatives of thioxothiazolidin have also been explored in the design of triazatruxene-based donor materials for organic solar cells. These materials aim to address the need for efficient photovoltaic compounds, with designed molecules demonstrating reduced energy gaps and improved charge transfer capabilities, potentially enhancing solar cell performance (Khan et al., 2019).

Anticancer and Trypanocidal Activity

Furthermore, novel derivatives have shown potential in both anticancer and trypanocidal applications. For instance, compounds synthesized with a focus on trypanocidal activity showed significant selectivity and potency against Trypanosoma species at sub-micromolar concentrations. Additionally, certain compounds exhibited broad-spectrum anticancer activity, highlighting the therapeutic potential of these derivatives in treating cancer and trypanosomiasis (Holota et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would involve interacting with biological targets in the body .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

2-[(5E)-5-[1-(3-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S3/c1-9(10-4-3-5-11(8-10)20-2)12-13(16)15(14(21)22-12)6-7-23(17,18)19/h3-5,8H,6-7H2,1-2H3,(H,17,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHSNLWNTKPEGT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-(1-(3-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

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